2-Cyclopentyl-2-(m-tolyl)acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-cyclopentyl-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C14H17N/c1-11-5-4-8-13(9-11)14(10-15)12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3 |
InChI Key |
JLZMSEVOBVYZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2CCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentyl 2 M Tolyl Acetonitrile
Reaction Pathways and Transformation Scope
The reactivity of 2-Cyclopentyl-2-(m-tolyl)acetonitrile can be systematically explored by considering the characteristic reactions of each of its functional domains.
Nucleophilic Reactions of the Acetonitrile (B52724) Moiety
The carbon-nitrogen triple bond of the acetonitrile group is susceptible to attack by nucleophiles, leading to a variety of valuable chemical transformations. The presence of the adjacent quaternary carbon, substituted with a cyclopentyl and a m-tolyl group, can sterically hinder these reactions to some extent, but the fundamental reactivity remains.
One of the most common reactions of nitriles is their hydrolysis to carboxylic acids or amides. This can be achieved under either acidic or basic conditions. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water. In basic media, hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile.
Another significant transformation is the reduction of the nitrile group to a primary amine. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
The α-carbon to the nitrile group is also reactive. The electron-withdrawing nature of the nitrile group increases the acidity of the α-proton. However, in this compound, the α-carbon is quaternary, meaning it has no protons. Therefore, reactions involving deprotonation at this position are not possible.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Δ | 2-Cyclopentyl-2-(m-tolyl)acetic acid | Proceeds via an intermediate amide. |
| Base-Catalyzed Hydrolysis | NaOH (aq), Δ | Sodium 2-cyclopentyl-2-(m-tolyl)acetate | Saponification gives the carboxylate salt. |
| Reduction to Amine | 1. LiAlH₄, Et₂O; 2. H₂O | 1-(Cyclopentyl(m-tolyl)methyl)methanamine | A powerful reduction to the primary amine. |
| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | 1-(Cyclopentyl(m-tolyl)methyl)methanamine | An alternative method for nitrile reduction. |
Electrophilic Aromatic Substitution on the m-Tolyl Group
The m-tolyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS). The directing effects of the two substituents, the methyl group and the 2-cyclopentylacetonitrile group, will determine the position of substitution. The methyl group is an ortho, para-director and an activating group. The 2-cyclopentylacetonitrile group, being a secondary alkyl substituent on the ring, is also ortho, para-directing and activating.
Given the substitution pattern, the incoming electrophile will be directed to the positions ortho and para to the existing substituents. The positions ortho to the methyl group are also meta to the cyclopentylacetonitrile group, and the position para to the methyl group is ortho to the cyclopentylacetonitrile group. Steric hindrance from the bulky cyclopentylacetonitrile group will likely influence the regioselectivity of the substitution, favoring attack at the less hindered positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.netmasterorganicchemistry.com
| EAS Reaction | Reagents | Major Products (Predicted) | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 2-Cyclopentyl-2-(4-methyl-2-nitrophenyl)acetonitrile and 2-Cyclopentyl-2-(2-methyl-4-nitrophenyl)acetonitrile | Ortho/para-directing effects of both substituents. |
| Bromination | Br₂, FeBr₃ | 2-Cyclopentyl-2-(2-bromo-5-methylphenyl)acetonitrile and 2-Cyclopentyl-2-(4-bromo-3-methylphenyl)acetonitrile | Steric hindrance may favor substitution at the 4- and 6-positions. |
| Sulfonation | SO₃, H₂SO₄ | 4-((Cyclopentyl(cyano)methyl)-5-methylbenzenesulfonic acid | Sulfonation is often reversible and sensitive to steric bulk. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Cyclopentyl-2-(4-acetyl-3-methylphenyl)acetonitrile | Acylation typically occurs para to the most activating group. |
Transformations Involving the Cyclopentyl Ring System
The cyclopentyl ring is a saturated carbocycle and is generally less reactive than the other functional groups in the molecule. However, under specific and often harsh conditions, it can undergo transformations.
Dehydrogenation of the cyclopentyl ring to a cyclopentenyl or even a cyclopentadienyl (B1206354) moiety could be envisioned at high temperatures with a suitable catalyst, such as platinum or palladium on carbon. This would lead to an increase in aromaticity if the cyclopentadienyl anion were formed in the presence of a base.
Ring-opening reactions of the cyclopentyl group are also possible, though they typically require forcing conditions or specialized reagents. For instance, oxidative cleavage could break the C-C bonds of the ring. Radical reactions, such as free-radical halogenation, could introduce functionality onto the cyclopentyl ring, which could then be used for further transformations.
Detailed Mechanistic Studies
While specific experimental mechanistic studies on this compound are not available in the published literature, we can infer the likely mechanisms of its key reactions based on well-established chemical principles.
Kinetic Analysis of Key Reaction Steps
A kinetic analysis of a potential reaction, such as the base-catalyzed hydrolysis of the nitrile, would provide insight into the reaction mechanism. The rate law for this reaction is expected to be second order, first order in the nitrile and first order in the hydroxide ion.
Rate = k[this compound][OH⁻]
The rate-determining step would be the initial nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. The subsequent steps, leading to the formation of the amide and then the carboxylate, are typically faster.
A hypothetical study of the reaction kinetics could involve monitoring the disappearance of the starting material or the appearance of the product over time at various initial concentrations of the reactants. The effect of temperature on the reaction rate could also be studied to determine the activation energy (Ea) of the reaction.
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Indicates a moderately slow reaction at room temperature. |
| Activation Energy (Ea) | 65 kJ/mol | Represents the energy barrier for the nucleophilic attack. |
| Pre-exponential Factor (A) | 2.0 x 10⁸ L mol⁻¹ s⁻¹ | Relates to the frequency of collisions with the correct orientation. |
Identification of Reactive Intermediates
Several reactive intermediates can be proposed for the transformations of this compound.
In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion . libretexts.org This intermediate is formed when the electrophile attacks the π-system of the m-tolyl ring. The positive charge is delocalized over the aromatic ring, and the stability of this intermediate determines the regioselectivity of the reaction.
During the base-catalyzed hydrolysis of the nitrile , an initial tetrahedral intermediate is formed upon attack of the hydroxide ion. This intermediate is unstable and will rearrange to form the amide, which is then further hydrolyzed.
In the reduction of the nitrile with LiAlH₄ , an initial aluminate complex is formed, which is then successively reduced to the primary amine.
The presence of these intermediates could potentially be detected using spectroscopic techniques under specific conditions, such as low-temperature NMR, or through trapping experiments.
Elucidation of Stereochemical Control Mechanisms
The carbon atom alpha to the cyano group in this compound is a stereocenter. Consequently, controlling the three-dimensional arrangement at this center is a key challenge in its synthesis. The development of enantioselective methods to construct such quaternary stereocenters is a significant area of research. rsc.orgrsc.org
Methodologies for achieving stereochemical control in related α,α-disubstituted acetonitriles often rely on catalytic asymmetric synthesis. One prominent strategy involves the enantioselective addition of a carbon-based nucleophile, derived from an acetonitrile precursor, to an electrophile. rsc.orgrsc.org For instance, the direct catalytic asymmetric addition of acetonitrile to α-iminoesters has been achieved using chiral N-heterocyclic carbene complexes of iridium. rsc.org This approach generates α-cyanocarbanions that subsequently add to the electrophile in an enantioselective manner, yielding α,α-disubstituted α-amino acid derivatives. rsc.orgrsc.org While this specific example builds a different class of molecule, the underlying principle of generating a chiral environment around an acetonitrile-derived nucleophile is directly relevant.
Another powerful technique for creating stereocenters is the decarboxylative asymmetric allylic alkylation (DAAA). This method has been used to synthesize chiral α,α-disubstituted piperazin-2-ones with high yield and enantioselectivity using a chiral palladium catalyst. nih.gov The principles of this approach could potentially be adapted for the synthesis of chiral this compound.
The table below illustrates the effectiveness of a chiral catalyst system in a related asymmetric synthesis, highlighting the high levels of enantioselectivity that can be achieved.
Table 1: Enantioselective Synthesis of α,α-Disubstituted Heterocycles via Palladium-Catalyzed DAAA Data adapted from related research on asymmetric synthesis. nih.gov
Radical Reactions and Their Applications
The benzylic position of this compound, which is also alpha to the nitrile group, is susceptible to radical formation. The resulting α-cyano benzylic radical is stabilized by both the adjacent aryl ring and the cyano group, making it an important intermediate in various synthetic transformations.
Generation and Reactivity of Cyanomethyl Radicals
The α-hydrogen in this compound can be abstracted to form a tertiary cyanomethyl radical. This radical generation can be initiated through various methods. For example, copper-catalyzed radical-relay reactions using oxidants like N-fluorobenzenesulfonimide (NFSI) are effective for C(sp³)–H functionalization at benzylic positions. rsc.org Computational studies suggest that a nitrogen-centered radical adduct with copper promotes hydrogen-atom transfer (HAT) from the benzylic C–H bond. rsc.org The resulting carbon-centered radical can then undergo functionalization, such as cyanation. rsc.org
Once generated, the this compound radical can participate in a variety of coupling reactions. The trapping of radical intermediates with cyanomethylating agents is a known strategy for introducing nitrile functionalities. thieme-connect.de Conversely, a radical generated on the acetonitrile derivative itself can add to various radical acceptors.
Radical Cascade and Cyclization Processes
Radical cascade reactions are powerful tools for rapidly building molecular complexity from simpler precursors. nih.govresearchgate.net A radical initially formed at the α-position of a suitably functionalized acetonitrile derivative can trigger a sequence of intramolecular cyclizations. These processes are valued for their ability to form multiple C-C bonds and complex polycyclic systems in a single step. nih.gov
The nitrile group itself can act as a radical acceptor to terminate a cascade. Radical cyclizations of unsaturated epoxynitriles, induced by titanocene (B72419) chloride, have been shown to terminate with cyclization onto the nitrile group, creating new ring systems with high diastereoselectivity. nih.gov This demonstrates the potential for the cyano group in this compound to participate directly in radical cyclization pathways, not just act as a stabilizing auxiliary. The success of such cascades often depends on the stereochemical preferences of the transition states, which frequently adopt chair-like conformations. nih.gov
The table below shows examples of products formed from radical cascade cyclizations where a nitrile group acts as the terminating acceptor.
Table 2: Products of Titanocene-Induced Radical Cascade Cyclization of Epoxynitriles Data derived from research on radical cyclizations terminated by nitriles. nih.gov
Photoinduced and Photoredox Chemistry in Acetonitrile Derivatives
Photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. rsc.org For a molecule like this compound, photoredox catalysis offers a pathway to generate the α-cyano benzylic radical via a single-electron transfer (SET) process.
For example, Ni/photoredox dual catalysis is a mild method for C(sp²)–C(sp³) cross-coupling reactions, which proceeds through the generation of alkyl radicals that enter a nickel catalytic cycle. rsc.org This approach has remarkable functional group tolerance. rsc.org Similarly, organic dyes like eosin (B541160) Y can be used as photocatalysts to generate radicals from precursors under visible light irradiation.
Strategies for generating radicals photochemically are diverse. Acyl radicals, for instance, can be generated from various precursors and intercepted by radical acceptors. A particularly innovative method involves using a nucleophilic organic catalyst to activate substrates that are not easily susceptible to SET-based activation. This approach can generate radicals from chlorides and anhydrides using low-energy blue LEDs. Mechanistic studies combining transient absorption spectroscopy and electrochemical analysis have been crucial in understanding these complex photochemical processes, revealing the role of off-cycle intermediates in regulating radical concentrations. The principles from these systems could be applied to generate and utilize the radical from this compound for novel bond formations.
Due to a lack of available scientific research on the computational and theoretical studies of this compound, a detailed article meeting the specific requirements of the prompt cannot be generated at this time. Extensive searches for scholarly articles, including those focusing on Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations for this particular compound, did not yield any relevant results.
Further investigation into chemical databases and supplier websites did not provide the necessary peer-reviewed research data required for a professional and authoritative article. Therefore, to ensure the content is accurate and not fabricated, the generation of the article as outlined cannot be completed.
Computational and Theoretical Studies on 2 Cyclopentyl 2 M Tolyl Acetonitrile
Quantitative Structure-Reactivity Relationships (QSAR) in Related Acetonitrile (B52724) Scaffolds
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with known activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods are employed to build a mathematical equation that links the descriptors to the observed activity.
Model Validation: The predictive power of the model is assessed using both internal and external validation techniques.
The nitrile group (–C≡N) is a key functional group in many pharmaceuticals and research compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a common feature in molecules designed for specific biological targets. researchgate.netnih.gov QSAR studies on nitrile-containing compounds often focus on how modifications to the molecular scaffold affect properties such as binding affinity to a target protein, metabolic stability, or toxicity.
A variety of molecular descriptors are frequently employed in QSAR studies of nitrile-containing compounds. These can be broadly categorized as follows:
Electronic Descriptors: These describe the electron distribution in a molecule. The nitrile group is strongly electron-withdrawing, and its influence on the electronic properties of the rest of the molecule is often a critical factor in its reactivity. Descriptors such as dipole moment and partial atomic charges are commonly used. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (logP) is a widely used hydrophobic descriptor. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. For a compound like 2-Cyclopentyl-2-(m-tolyl)acetonitrile, the steric bulk of the cyclopentyl and m-tolyl groups would be significant. Descriptors such as molecular weight, molecular volume, and van der Waals radii are used to model steric effects. nih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
For instance, a hypothetical QSAR study on a series of 2-aryl-2-cycloalkylacetonitrile derivatives might aim to understand how variations in the aryl and cycloalkyl groups affect a particular biological activity. The study would involve synthesizing or computationally modeling a set of analogs and measuring their activity.
Table 1: Hypothetical Data for a QSAR Study of Acetonitrile Derivatives
| Compound | Substituent (Aryl) | Substituent (Cycloalkyl) | LogP | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |
| 1 | m-tolyl | Cyclopentyl | 3.5 | 213.31 | 5.2 |
| 2 | Phenyl | Cyclopentyl | 3.2 | 199.28 | 8.1 |
| 3 | p-chlorophenyl | Cyclopentyl | 4.0 | 233.73 | 2.5 |
| 4 | m-tolyl | Cyclohexyl | 3.9 | 227.34 | 4.8 |
| 5 | m-tolyl | Cyclobutyl | 3.1 | 199.28 | 6.5 |
By analyzing such a dataset, a QSAR model could be developed. For example, a simplified linear regression model might take the form:
log(1/IC50) = c1logP + c2MW + constant
Where c1 and c2 are coefficients determined by the regression analysis. A positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while the sign of the coefficient for molecular weight would indicate the influence of molecular size.
More advanced techniques like 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationship. bjmu.edu.cnnih.govasianpubs.org These methods generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Advanced Analytical and Structural Characterization of 2 Cyclopentyl 2 M Tolyl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. nih.gov For 2-Cyclopentyl-2-(m-tolyl)acetonitrile, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.
Multi-Dimensional NMR Techniques for Structure Elucidation
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is achieved through a suite of multi-dimensional NMR experiments. The structure possesses several distinct spin systems—the tolyl ring, the cyclopentyl group, and the methine proton—which can be fully mapped out.
¹H and ¹³C NMR: One-dimensional spectra provide initial information on the chemical environments. The ¹H NMR spectrum is expected to show signals for the aromatic protons of the m-tolyl group, a methine proton, the cyclopentyl protons, and the tolyl methyl group. The ¹³C NMR spectrum will display signals for the nitrile carbon, the aromatic carbons, the chiral quaternary carbon, the cyclopentyl carbons, and the methyl carbon.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity within the cyclopentyl ring, identifying which protons are adjacent to one another. It would also show correlations between the coupled aromatic protons on the m-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond ¹H-¹³C correlations. It is crucial for definitively assigning the carbon signal for each protonated carbon by correlating the proton signal to the carbon it is attached to.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift increments and data from similar structural motifs.
| Atom Number(s) | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | -C≡N | - | ~120 | C2, C1', C1'' |
| 2 | -CH(CN)- | 3.8 - 4.0 | 35 - 40 | C1, C1', C2', C6', C1'', C2'', C5'' |
| 1' | Tolyl C-1 | - | 135 - 138 | C2 |
| 2', 6' | Tolyl C-2, C-6 | 7.1 - 7.3 | 127 - 130 | C4', C-Me |
| 3', 5' | Tolyl C-3, C-5 | 7.2 - 7.4 | 128 - 131 | C1' |
| 4' | Tolyl C-4 | - | 138 - 140 | C2', C6', C-Me |
| Me | Tolyl -CH₃ | 2.3 - 2.4 | 20 - 22 | C3', C4', C5' |
| 1'' | Cyclopentyl C-1 | 2.2 - 2.4 | 45 - 50 | C2, C2'', C5'' |
| 2'', 5'' | Cyclopentyl C-2, C-5 | 1.5 - 1.9 | 30 - 35 | C1'', C3'', C4'' |
| 3'', 4'' | Cyclopentyl C-3, C-4 | 1.4 - 1.7 | 25 - 28 | C1'', C2'', C5'' |
Stereochemical Assignment via NMR Spectroscopy
The carbon atom attached to the cyclopentyl, m-tolyl, and nitrile groups is a chiral center. While standard NMR cannot determine the absolute configuration (R vs. S) without the use of chiral derivatizing agents or chiral solvating agents, Nuclear Overhauser Effect (NOE) spectroscopy can be used to investigate the proximity of different groups.
Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other, regardless of their bonding connections. nih.gov In a complex molecule with additional stereocenters, these experiments would be critical for determining the relative stereochemistry. For this compound, NOE experiments can provide information about the preferred conformation around the single bonds, for example, by showing spatial correlations between the methine proton and specific protons on the cyclopentyl and tolyl rings.
Dynamic NMR Studies of Conformational Processes
Molecules are not static, and NMR can be used to study their dynamic processes, such as bond rotations that are slow on the NMR timescale. researchgate.net In this compound, the rotation around the C-C bond connecting the tolyl ring to the chiral center may be sterically hindered.
Variable Temperature (VT) NMR studies can be employed to investigate this phenomenon. nih.gov At high temperatures, if the rotation is fast, the two ortho-protons (and meta-protons) on the tolyl ring would be chemically equivalent and appear as single signals. As the temperature is lowered, the rotation may slow down to the point where these protons become inequivalent, causing their signals to broaden and eventually resolve into separate peaks at the coalescence temperature.
By analyzing the spectra at different temperatures, particularly the coalescence point, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. nih.gov This provides quantitative data on the conformational stability of the molecule.
Table 2: Hypothetical Variable Temperature ¹H NMR Data for Tolyl Group Rotation
| Temperature (K) | Observation | Calculated ΔG‡ (kJ/mol) |
| 350 | Sharp, averaged signals for ortho/meta protons. | - |
| 310 (Coalescence) | Broadened signals for ortho/meta protons. | 60.5 |
| 270 | Two distinct signals for inequivalent ortho/meta protons. | - |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy (typically to four or five decimal places). researchgate.netpnnl.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₄H₁₇N), HRMS can easily distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. This confirmation is a critical first step in structural identification.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |
| C₁₄H₁₇N | 199 | 199.13610 |
| C₁₃H₁₃NO | 199 | 199.09971 |
| C₁₂H₁₅N₃ | 199 | 199.12660 |
| C₁₁H₂₁O₂ | 199 | 199.15416 |
Fragmentation Pathways and Structural Information
In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), fragments the molecule in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the compound's structure. libretexts.org
The primary fragmentation pathways for this compound are expected to involve the cleavage of the bonds adjacent to the stable benzylic/nitrile-stabilized carbon.
Key expected fragmentation events include:
Loss of Cyclopentyl Radical: Cleavage of the bond between the chiral center and the cyclopentyl ring would result in the loss of a cyclopentyl radical (•C₅H₉, 69 Da). This would produce a highly stable benzylic cation, which is expected to be a prominent peak in the spectrum.
Benzylic Cleavage: Loss of the nitrile group (•CN) is possible but less common than alpha-cleavage of alkyl groups.
Fragments from the Tolyl Group: A peak corresponding to the tolyl cation ([C₇H₇]⁺) at m/z 91 is a common feature for toluene-containing compounds.
Fragments from the Cyclopentyl Group: Peaks corresponding to the cyclopentyl cation ([C₅H₉]⁺) at m/z 69 and its subsequent fragmentation products (e.g., loss of ethylene (B1197577) to m/z 41) are also anticipated.
Table 4: Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 199 | [C₁₄H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 130 | [C₉H₈N]⁺ | [M - •C₅H₉]⁺ |
| 91 | [C₇H₇]⁺ | Tolyl cation |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
X-ray Crystallography for Solid-State Structure Determination
Absolute Configuration Assignment
The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For this compound, which possesses a stereocenter at the carbon atom bearing the cyclopentyl, m-tolyl, and nitrile groups, there are two possible enantiomers (R and S). X-ray crystallography of a single crystal of one enantiomer allows for the unambiguous assignment of its absolute configuration. This is typically achieved through anomalous dispersion effects, where the scattering of X-rays by the atoms is sensitive to their absolute arrangement.
Without experimental data, the specific crystallographic parameters for this compound cannot be provided. A representative data table that would be generated from such an analysis is shown below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Intermolecular Interactions in Crystalline States
The packing of molecules in a crystal is governed by various intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, dictate the physical properties of the solid, including its melting point and solubility. An analysis of the crystal structure of this compound would reveal the specific intermolecular contacts that stabilize the crystalline lattice. The nitrile group could participate in dipole-dipole interactions, and the aromatic tolyl group could engage in π-π stacking with neighboring molecules.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" for a compound. researchgate.netwiley.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com Different functional groups absorb at characteristic frequencies, allowing for their identification within a molecule. pressbooks.pubdocbrown.info For this compound, key functional groups would exhibit characteristic absorption bands.
Hypothetical IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2260-2240 (weak to medium) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 (multiple bands) |
| Aliphatic C-H (Cyclopentyl) | Stretching | 2960-2850 |
The presence of a sharp band in the 2260-2240 cm⁻¹ region would be a clear indicator of the nitrile functional group. The absorptions corresponding to the aromatic and aliphatic C-H stretching vibrations, as well as the aromatic C=C stretching and C-H bending vibrations, would confirm the presence of the tolyl and cyclopentyl moieties, respectively.
Raman Spectroscopy for Structural Fingerprinting
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or having different intensities in the two techniques. The Raman spectrum provides a detailed "fingerprint" of the molecule, which is highly specific and can be used for identification and structural elucidation. nih.gov
For this compound, the nitrile (C≡N) stretch would also be observable in the Raman spectrum, often as a strong, sharp peak. The symmetric vibrations of the aromatic ring and the carbon skeleton of the cyclopentyl group are typically strong in Raman spectra, providing further structural information.
Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
The nitrile group in 2-Cyclopentyl-2-(m-tolyl)acetonitrile is a versatile functional handle that can be readily transformed into a variety of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals.
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The nitrile functionality of this compound can serve as a key electrophilic or nucleophilic center for cyclization reactions. For instance, reduction of the nitrile to a primary amine, followed by condensation with appropriate dicarbonyl compounds or their equivalents, could yield a variety of substituted pyrroles, imidazoles, or pyrazines. Alternatively, the nitrile group can participate in cycloaddition reactions or be hydrolyzed to an amide, which can then be utilized in the construction of lactams and other cyclic structures.
General synthetic strategies often involve the catalytic conversion of nitriles. For example, transition metal-catalyzed reactions are frequently employed to construct C-N bonds, a fundamental step in the formation of many nitrogen heterocycles. While specific examples involving this compound are not documented, the principles of nitrile chemistry are well-established and broadly applicable.
The unique substitution pattern of this compound makes it an intriguing candidate for the synthesis of fused ring systems. The tolyl group, with its methyl substituent, provides a site for further functionalization or cyclization. For example, ortho-lithiation of the tolyl ring, followed by reaction with an appropriate electrophile, could initiate an intramolecular cyclization cascade, leading to the formation of polycyclic structures.
The construction of fused heterocyclic systems is of significant interest due to their prevalence in biologically active molecules. Methodologies such as intramolecular Heck reactions, Buchwald-Hartwig aminations, or Pictet-Spengler type reactions, following suitable modification of the tolyl ring, could potentially be employed to generate complex, fused architectures incorporating the cyclopentyl-arylmethyl motif. The stereochemistry of the cyclopentyl group would be a critical factor in controlling the diastereoselectivity of such cyclizations.
Role in Natural Product and Analog Synthesis
Many natural products possess intricate carbocyclic and heterocyclic frameworks. The structural elements of this compound make it a potential building block for the synthesis of analogs of natural products containing cyclopentane (B165970) rings and aryl moieties.
The cyclopentyl-arylmethyl moiety is a structural feature found in various biologically active compounds. The synthesis of enantiomerically pure versions of this compound would be a crucial first step in its application as a chiral building block. Asymmetric synthesis strategies, such as the use of chiral auxiliaries or catalysts during the introduction of the cyclopentyl or tolyl group, could provide access to specific stereoisomers.
Once obtained in enantiopure form, this compound could be elaborated into more complex structures, transferring its chirality to the final product. The synthesis of natural products often relies on the stereocontrolled assembly of chiral fragments. oregonstate.edu
The modular nature of this compound lends itself to both convergent and divergent synthetic strategies. In a convergent approach, the compound would be prepared and then coupled with other complex fragments to assemble the final target molecule. This approach is often more efficient for the synthesis of large, complex molecules.
In a divergent synthesis, the core structure of this compound would be systematically modified to generate a library of related compounds. For example, the nitrile group could be transformed into a variety of other functional groups (e.g., amine, carboxylic acid, ketone), and the tolyl ring could undergo various electrophilic substitution reactions. This approach is particularly valuable in drug discovery for exploring structure-activity relationships.
Synthesis of Advanced Organic Materials
The photophysical and electronic properties of organic molecules are highly dependent on their structure. The combination of an aliphatic carbocycle and an aromatic ring in this compound suggests potential applications in the field of organic materials.
The tolyl group can be functionalized to tune the electronic properties of the molecule, for instance, by introducing electron-donating or electron-withdrawing groups. Such modifications could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals. The cyclopentyl group can influence the solid-state packing and morphology of the material, which are critical factors for device performance. While speculative for this specific compound, the general principles of materials design support the exploration of such substituted acetonitriles.
Q & A
Basic: How can researchers optimize the synthesis of 2-Cyclopentyl-2-(m-tolyl)acetonitrile to maximize yield and purity?
Methodological Answer:
- Solvent Selection : Acetonitrile is a polar aprotic solvent often used in nucleophilic substitution or condensation reactions due to its ability to stabilize intermediates. For example, in analogous nitrile syntheses, acetonitrile has been employed to dissolve reactants and enhance reaction rates (e.g., in the synthesis of 2-(2-formylphenoxy)acetamide) .
- Experimental Design : Use a two-level full factorial design to optimize variables (e.g., temperature, reaction time, reagent ratios). Central point triplicates can estimate experimental error, and resolution analysis (via ANOVA) identifies significant factors .
- Purification : After synthesis, remove salts (e.g., K₂CO₃) by filtration, and evaporate solvents under reduced pressure. Monitor reaction progress with TLC .
Advanced: What computational approaches are suitable for predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT/MINDO-3 Studies : Computational methods like MINDO/3 can rank relative stabilities of isomers (e.g., m-tolyl vs. benzyl cations) by comparing heats of formation and energy barriers . For nitriles, model the electronic effects of substituents (cyclopentyl and m-tolyl groups) on reaction pathways.
- Kinetic Modeling : Combine computational data with experimental kinetics (e.g., Arrhenius parameters) to predict degradation or side-reaction tendencies under varying conditions .
- Validation : Cross-reference computational predictions with spectroscopic data (e.g., NMR, FTIR) to resolve discrepancies between theoretical and observed stabilities .
Basic: How can chromatographic methods be validated for quantifying trace impurities in this compound?
Methodological Answer:
- GC-FID Optimization : Adapt methodologies from ethanol/acetonitrile determination in radiopharmaceuticals. Use multivariate optimization to adjust factors like column temperature, carrier gas flow rate, and injection volume. A two-level factorial design with central points ensures robustness .
- Mobile Phase Selection : Acetonitrile-water mixtures are common in RP-HPLC. For phase separation, consider salt-out extraction (e.g., adding NaCl) or low-temperature extraction to isolate analytes .
- Calibration : Prepare spiked samples in a matrix simulating the compound’s environment (e.g., 0.9% NaCl solution) and validate linearity, LOD, and LOQ using Student’s t-test (α = 0.05) .
Advanced: How do researchers resolve contradictions in experimental data on the compound’s stability?
Methodological Answer:
- Source Evaluation : Cross-check data against peer-reviewed studies (e.g., IUPAC-NIST databases) and avoid unreliable sources (e.g., commercial websites) .
- Robustness Testing : Adjust experimental parameters (e.g., pH, solvent purity) within a factorial design to identify sensitivity thresholds. For example, minor changes in acetonitrile purity can alter reaction kinetics .
- Computational Reconciliation : Use DFT to model degradation pathways (e.g., hydrolysis of the nitrile group) and compare with experimental FTIR or mass spectrometry results .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation of acetonitrile vapors, which are toxic .
- Spill Management : Use inert absorbents (e.g., vermiculite) for liquid spills. Avoid water rinses to prevent environmental contamination .
- Storage : Keep in airtight containers away from heat sources. Acetonitrile is flammable and can form explosive peroxides over time .
Advanced: How can spectroscopic and computational tools elucidate the reaction mechanisms involving this compound?
Methodological Answer:
- Spectroscopy : Use single-crystal XRD to determine molecular geometry and intermolecular interactions. UV-Vis and FTIR can track functional group transformations (e.g., nitrile to amide) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-acetonitrile) combined with MS/MS fragmentation identifies intermediate species .
- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., COVID-19 protease) using software like AutoDock. Validate with in vitro assays .
Basic: What are the solubility properties of this compound in mixed solvent systems?
Methodological Answer:
- Phase Behavior : Acetonitrile is miscible with water but phase-separates with salt addition (e.g., NaCl) or at low temperatures. Use these properties for extraction .
- Solubility Screening : Test binary/ternary mixtures (e.g., acetonitrile-toluene-water) using shake-flask methods. Quantify solubility via HPLC .
- Database References : Consult IUPAC-NIST solubility data for acetonitrile systems (e.g., with KI) to predict behavior in novel solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
